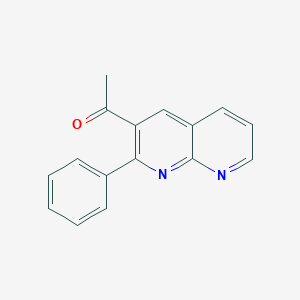
1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthyridine core with a phenyl group and an ethanone moiety attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone can be synthesized through various methods, including multicomponent reactions and Friedländer synthesis. One efficient method involves a one-pot four-component reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenylphosphanylidene)ethanone, 1,1-bis(methylthio)-2-nitroethylene, and aromatic or aliphatic amines under mild and catalyst-free conditions . The reaction is typically carried out in ethanol at reflux temperature, yielding the desired product in excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as microwave-assisted synthesis and eco-friendly solvents, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine alcohols or amines .
Aplicaciones Científicas De Investigación
1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in inflammation or cancer .
Comparación Con Compuestos Similares
1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone can be compared with other similar compounds, such as:
2-phenyl-1,8-naphthyridine: Lacks the ethanone moiety but shares the naphthyridine core.
1-(2-methyl-1,8-naphthyridin-3-yl)Ethanone: Similar structure but with a methyl group instead of a phenyl group.
2-(3-nitrophenyl)-1,8-naphthyridine: Contains a nitrophenyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H12N2O |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
1-(2-phenyl-1,8-naphthyridin-3-yl)ethanone |
InChI |
InChI=1S/C16H12N2O/c1-11(19)14-10-13-8-5-9-17-16(13)18-15(14)12-6-3-2-4-7-12/h2-10H,1H3 |
Clave InChI |
XXFMHATYFKHEBW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(N=C2C(=C1)C=CC=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B12637207.png)

![4-Methyl-N-[(1S,2S)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B12637212.png)
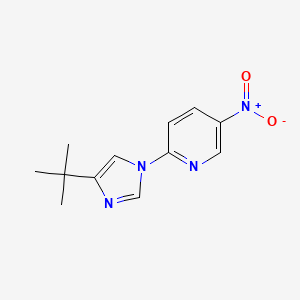
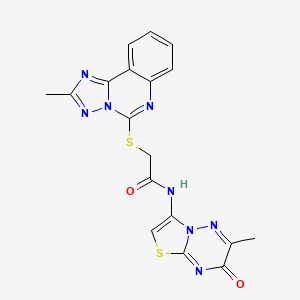
![2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)-](/img/structure/B12637225.png)
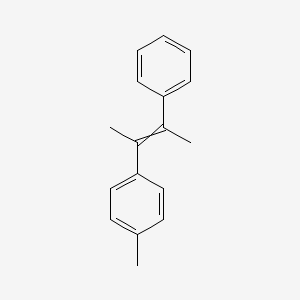
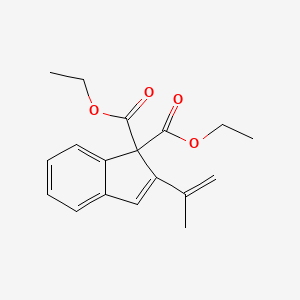
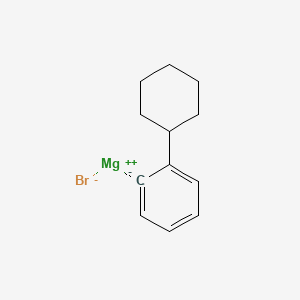
![Benzocyclooctene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12637261.png)
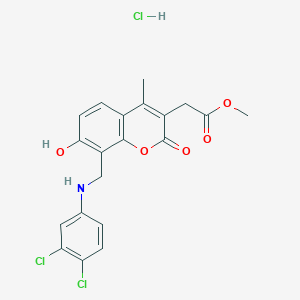

![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide](/img/structure/B12637289.png)
![L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine](/img/structure/B12637298.png)
